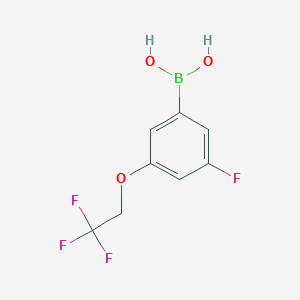

(3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid

Description

Propriétés

IUPAC Name |

[3-fluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c10-6-1-5(9(14)15)2-7(3-6)16-4-8(11,12)13/h1-3,14-15H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKCVIOQOZYOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)OCC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660290 | |

| Record name | [3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-55-8 | |

| Record name | B-[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of the 2,2,2-Trifluoroethoxy Substituent on the Phenyl Ring

A key intermediate in the synthesis is 2-(2,2,2-trifluoroethoxy)phenol, which is prepared through an etherification and reduction sequence starting from o-nitrochlorobenzene:

Etherification : o-Nitrochlorobenzene undergoes nucleophilic substitution with 2,2,2-trifluoroethanol under alkaline conditions (using bases such as sodium hydroxide or potassium hydroxide) and phase-transfer catalysts like tetrabutylammonium iodide or benzyltriethylammonium chloride. The reaction temperature ranges from 0 to 100 °C.

Reduction and Diazotization : The resulting 2-(2,2,2-trifluoroethoxy) nitro compound is reduced (e.g., by catalytic hydrogenation with palladium on carbon) to the corresponding aniline, which is then diazotized and hydrolyzed to yield 2-(2,2,2-trifluoroethoxy)phenol.

This intermediate provides the trifluoroethoxy group positioned on the aromatic ring, crucial for the final compound.

Formation of the Boronic Acid Moiety via Grignard Reaction with Trimethyl Borate

The boronic acid group is introduced through a classical Grignard reaction sequence using an aryl bromide precursor:

Preparation of Aryl Grignard Reagent : The starting material, 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (a close analog), is reacted with magnesium turnings in tetrahydrofuran (THF) in the presence of iodine to initiate the formation of the arylmagnesium bromide at around 45 °C. The aryl bromide solution is added portionwise to maintain gentle reflux.

Reaction with Trimethyl Borate : The freshly prepared Grignard reagent is transferred via cannula into a cooled (-78 °C) solution of trimethyl borate in THF, maintaining the temperature below -60 °C during addition. The mixture is stirred at -78 °C for 45 minutes and then allowed to warm to ambient temperature.

Workup : The reaction mixture is quenched with water and acidified with 5% hydrochloric acid. The product is extracted with ethyl acetate, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the arylboronic acid.

This method provides a reliable route to install the boronic acid functionality on the aromatic ring bearing fluorine and trifluoroethoxy substituents.

Summary Table of Key Preparation Steps

Analytical Characterization

NMR Spectroscopy : ^1H, ^13C, and ^19F NMR confirm the presence of fluorine and trifluoroethoxy groups and verify the boronic acid structure.

Melting Point : For related compounds, melting points around 167–168 °C have been reported, consistent with high purity.

Other Techniques : X-ray crystallography and mass spectrometry can be employed for structural confirmation and molecular weight verification.

Research Findings and Practical Notes

The use of phase-transfer catalysts during etherification significantly enhances the yield and selectivity of the trifluoroethoxy substitution.

Maintaining strict temperature control during the Grignard and boronation steps minimizes side reactions and decomposition, improving overall yield.

The boronic acid derivative synthesized is suitable for further applications in Suzuki-Miyaura coupling and medicinal chemistry due to its high purity and well-defined structure.

Commercially, the compound is typically obtained with purity around 95%, sufficient for research and development purposes.

This detailed synthesis overview combines patented methodologies and experimental protocols from peer-reviewed and industrial sources to provide a comprehensive guide for preparing (3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid. The methods emphasize careful control of reaction conditions, choice of catalysts, and purification techniques to achieve high-quality product suitable for advanced synthetic applications.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The fluoro and trifluoroethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

Boronic acids are increasingly recognized for their utility in drug discovery due to their ability to form reversible covalent bonds with diols. This property is crucial in the development of inhibitors targeting enzymes involved in disease processes. Specifically, (3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid has been investigated as a potential inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer cell metabolism. By inhibiting LDH, this compound can potentially hinder cancer cell proliferation and promote apoptosis.

Biochemical Probes

The compound's ability to interact with various biological targets makes it a valuable biochemical probe. Its fluorinated structure enhances binding affinity due to increased electronegativity and steric effects, allowing for more effective modulation of signaling pathways . This characteristic is particularly useful in studying enzyme kinetics and receptor-ligand interactions.

Materials Science

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate in Suzuki-Miyaura coupling reactions. These reactions are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. The compound's unique electronic properties contribute to its effectiveness in facilitating these reactions.

Polymeric Applications

Boronic acids are utilized in the development of polymers designed for controlled release applications, such as insulin delivery systems. The incorporation of this compound into polymer matrices can enhance the stability and release profiles of therapeutic agents .

Analytical Methods

Separation Technologies

The compound's boronic acid functionality allows it to be employed in separation technologies, including chromatography. Its ability to form complexes with diols enables selective binding and separation of biomolecules, which is essential for analytical chemistry applications.

Mécanisme D'action

The mechanism of action of (3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The fluoro and trifluoroethoxy groups can influence the reactivity and selectivity of the compound in different reactions.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their properties:

Key Observations:

- Electron-Withdrawing Effects : The trifluoroethoxy group (–OCH₂CF₃) in the target compound provides stronger electron withdrawal than methyl (–CH₃) or propoxy (–OCH₂CH₂CH₃) groups, enhancing electrophilicity of the boronic acid .

- Steric Considerations : Bulkier substituents (e.g., –OCH₂CF₃ vs. –CF₃) may hinder cross-coupling efficiency in sterically crowded reaction environments .

Physicochemical Properties

- The trifluoroethoxy group enhances lipophilicity compared to hydroxyl or methoxy analogs .

- Stability: Boronic acids with electron-withdrawing groups (e.g., –NO₂, –CF₃) are prone to protodeboronation under basic conditions, whereas –OCH₂CF₃ offers a balance between reactivity and stability .

Reactivity in Suzuki-Miyaura Couplings

- Target Compound : The –OCH₂CF₃ group activates the boronic acid via electron withdrawal, facilitating transmetalation with palladium catalysts. This is supported by docking studies using tools like AutoDock4, which predict favorable binding to catalytic sites .

- Nitro-Substituted Derivatives : Compounds like (2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl)boronic acid (CAS 2096335-05-4) show higher reactivity but lower thermal stability due to the nitro group’s propensity for decomposition .

Commercial Availability and Handling

Activité Biologique

(3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid, with the molecular formula C₈H₇BF₄O₃ and a molecular weight of 237.94 g/mol, is an organoboron compound notable for its unique electronic properties due to the presence of fluorine substituents. This compound is increasingly recognized for its potential biological activities, particularly in medicinal chemistry and organic synthesis applications.

This boronic acid can participate in various chemical reactions, notably the Suzuki-Miyaura coupling reaction, which is vital for forming carbon-carbon bonds in organic synthesis. The fluorine and trifluoroethoxy groups enhance its reactivity and stability, making it a valuable building block for synthesizing complex molecules with potential therapeutic applications .

Synthesis Routes

The synthesis of this compound typically involves:

- Starting Materials : 3-fluoro-5-iodophenol and 2,2,2-trifluoroethanol.

- Reaction Conditions : The reaction is conducted in the presence of a base followed by borylation using a boron source such as bis(pinacolato)diboron.

Antimicrobial Properties

Research has shown that phenylboronic acids exhibit significant antimicrobial activity against various pathogens. For instance:

- In vitro Studies : The compound displayed moderate activity against Candida albicans and higher activity against Aspergillus niger, as well as bacteria like Escherichia coli and Bacillus cereus. Notably, the Minimum Inhibitory Concentration (MIC) for Bacillus cereus was lower than that of the antifungal drug Tavaborole (AN2690), indicating promising antibacterial properties .

The proposed mechanism of action for the antimicrobial activity of boronic acids involves:

- Binding to Enzymes : Boronic acids may inhibit bacterial enzymes such as leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in microorganisms. This inhibition can lead to cell death or stunted growth .

Case Studies

Several studies have investigated the biological activities of related compounds and their mechanisms:

- Antifungal Activity : A study on 5-Trifluoromethyl-2-formyl phenylboronic acid indicated that its cyclic isomer could bind effectively to LeuRS in Candida albicans, suggesting a similar potential for this compound .

- Comparison with Other Boronic Acids : Research comparing various trifluoromethoxy phenylboronic acids revealed that the presence of fluorinated groups significantly enhances their lipophilicity and biological activity compared to non-fluorinated analogs. This trend supports the hypothesis that fluorinated boronic acids could serve as effective therapeutic agents .

Q & A

Basic: What synthetic strategies are employed for preparing (3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

Electrophilic Fluorination : Introduction of fluorine at the meta position via directed ortho-metalation (DoM) or halogen exchange reactions.

Trifluoroethoxy Substitution : Coupling 2,2,2-trifluoroethanol with a halogenated intermediate (e.g., bromine or iodine at the 5-position) under Mitsunobu or Ullmann conditions.

Boronation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronic acid group .

Key challenges include regioselectivity control during fluorination and minimizing hydrolysis of the trifluoroethoxy group.

Basic: How is this compound quantified and characterized in complex matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for sensitive quantification.

- Column : Reverse-phase C18 with gradient elution (water/acetonitrile + 0.1% formic acid).

- Ionization : Electrospray ionization (ESI) in negative mode for boronic acids.

- Detection : Multiple reaction monitoring (MRM) targeting characteristic fragments (e.g., [M-H]⁻ → BO₂⁻).

Validation parameters include a limit of detection (LOD) <1 ppm, linearity (R² >0.99), and recovery rates >90% as per ICH guidelines .

Basic: What protocols ensure purity and impurity control during synthesis?

Methodological Answer:

- Impurity Profiling : LC-MS/MS identifies genotoxic impurities (e.g., unreacted precursors, hydrolyzed byproducts).

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC.

- Stability Testing : Accelerated degradation studies (40°C/75% RH) to monitor hydrolytic susceptibility of the boronic acid and trifluoroethoxy groups .

Advanced: How do fluorine and trifluoroethoxy substituents influence electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine and CF₃O groups reduce electron density at the boronic acid moiety, lowering pKa (enhancing Lewis acidity) and accelerating Suzuki-Miyaura couplings.

- Steric Effects : The trifluoroethoxy group introduces steric hindrance, affecting regioselectivity in cross-coupling reactions.

- Spectroscopic Validation : ¹⁹F NMR and X-ray crystallography confirm substituent orientation and electronic effects .

Advanced: How can computational docking predict its interactions with biological targets?

Methodological Answer:

- Software : AutoDock4 with flexible side-chain sampling for receptor-ligand interactions.

- Protocol :

- Receptor Preparation : Assign partial charges and optimize hydrogen bonding networks.

- Grid Generation : Focus on binding pockets (e.g., enzymes with boronic acid-binding motifs).

- Docking Analysis : Evaluate binding energy (ΔG) and hydrogen-bonding patterns with catalytic residues.

Validation includes cross-docking with known inhibitors (RMSD <2.0 Å) .

Advanced: How do solvent systems affect its stability and reactivity?

Methodological Answer:

- Solvation Free Energy : Calculated via DFT (B3LYP/6-311+G**) to predict solubility and hydrolysis rates. Acetone and chloroform stabilize the boronic acid via Lewis acid-base interactions, while water promotes hydrolysis.

- Experimental Validation : Kinetic studies in DMSO-water mixtures show accelerated degradation at >10% water content .

Advanced: Does tautomeric equilibria influence its structural and functional properties?

Methodological Answer:

- Tautomer Detection : ¹¹B NMR and IR spectroscopy identify boroxine (cyclic trimer) formation in anhydrous conditions.

- Equilibrium Control : Steric bulk from the trifluoroethoxy group shifts equilibria toward monomeric forms, enhancing reactivity in cross-coupling reactions .

Advanced: How to design derivatives for targeted applications (e.g., enzyme inhibition)?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce bioisosteres (e.g., replacing CF₃O with OCF₂H) to modulate lipophilicity (logP) and binding affinity.

- Synthetic Routes : Parallel synthesis of analogs via Suzuki-Miyaura coupling with substituted aryl halides.

- Validation : Enzymatic assays (IC₅₀ determination) and crystallography to confirm binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.